molecular formula C7H6BrN3 B1145929 6-Bromo-5-methylimidazo[1,2-A]pyrazine CAS No. 1330750-56-5

6-Bromo-5-methylimidazo[1,2-A]pyrazine

Cat. No.: B1145929
CAS No.: 1330750-56-5
M. Wt: 212.05
InChI Key: KGAOBYKDDNHGLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-5-methylimidazo[1,2-A]pyrazine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyrazine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring and a pyrazine ring. The presence of a bromine atom at the 6th position and a methyl group at the 5th position further defines its chemical structure. This compound is of significant interest in medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-methylimidazo[1,2-A]pyrazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-bromo-3-methylpyrazine with formamide in the presence of a catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired imidazo[1,2-A]pyrazine ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Advanced techniques such as continuous flow synthesis and automated reaction monitoring are often employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-methylimidazo[1,2-A]pyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dehalogenated derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex fused ring systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Products: Various substituted imidazo[1,2-A]pyrazines.

    Oxidation Products: N-oxides of this compound.

    Reduction Products: Dehalogenated derivatives and other reduced forms.

Scientific Research Applications

6-Bromo-5-methylimidazo[1,2-A]pyrazine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antitumor, antimicrobial, and anti-inflammatory agent.

    Biological Studies: Used as a probe to study enzyme interactions and receptor binding.

    Pharmaceutical Development: Serves as a lead compound for the development of new drugs targeting various diseases.

    Material Science: Explored for its potential use in the development of organic semiconductors and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-8-methylimidazo[1,2-A]pyrazine
  • 6-Bromo-7-methylimidazo[1,2-A]pyridine
  • 2,7-Dimethylimidazo[1,2-A]pyridine

Uniqueness

6-Bromo-5-methylimidazo[1,2-A]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 6th position and the methyl group at the 5th position differentiates it from other similar compounds, influencing its reactivity and interaction with biological targets.

Properties

IUPAC Name

6-bromo-5-methylimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-5-7(8)10-4-6-9-2-3-11(5)6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGAOBYKDDNHGLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC2=NC=CN12)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40857136
Record name 6-Bromo-5-methylimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1330750-56-5
Record name 6-Bromo-5-methylimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.